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Cat. No.: B15563525

Intrinsic Fosfomycin Resistance in Bacteria: A
Technical Guide

Fosfomycin, a broad-spectrum antibiotic, exerts its bactericidal action by inhibiting the initial
step of peptidoglycan biosynthesis, specifically targeting the enzyme MurA.[1][2] Despite its
efficacy, intrinsic resistance to fosfomycin is observed in several bacterial species, posing a
significant challenge in clinical settings. This technical guide provides an in-depth analysis of
the core mechanisms governing intrinsic fosfomycin resistance, tailored for researchers,
scientists, and drug development professionals. The guide details the genetic determinants,
biochemical pathways, and experimental methodologies crucial for understanding and
overcoming this resistance.

Core Mechanisms of Intrinsic Fosfomycin
Resistance

Intrinsic resistance to fosfomycin is primarily attributed to three main mechanisms:

e Reduced Permeability: Inefficient uptake of the antibiotic across the bacterial cell membrane
is @ major contributor to intrinsic resistance. Fosfomycin typically enters the bacterial cell
through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the
hexose phosphate transporter (UhpT).[3][4] Species lacking or possessing non-functional
variants of these transporters exhibit inherent resistance.
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» Target Modification: Alterations in the MurA enzyme, the molecular target of fosfomycin, can
prevent effective antibiotic binding. While less common as a primary intrinsic resistance
mechanism, natural variations in the MurA active site can contribute to reduced susceptibility.

[41[5]

e Enzymatic Inactivation: The production of fosfomycin-modifying enzymes is a key
mechanism of resistance. These enzymes, broadly categorized as Fos proteins, inactivate
the antibiotic by opening its epoxide ring.[1][6] Chromosomally encoded Fos enzymes are
responsible for intrinsic resistance in several bacterial species.

Bacterial Species with Notable Intrinsic Fosfomycin

Resistance
Pseudomonas aeruginosa

P. aeruginosa is intrinsically resistant to fosfomycin primarily due to the presence of a
chromosomally encoded FosA enzyme, a glutathione S-transferase that inactivates the
antibiotic.[7][8] Additionally, fosfomycin uptake in P. aeruginosa is solely dependent on the
GlpT transporter, as it lacks the UhpT system.[3][8] Mutations or low expression of glpT further
contribute to resistance.[7][8]

Burkholderia cenocepacia

The Burkholderia cepacia complex (BCC), including B. cenocepacia, exhibits high-level intrinsic
resistance to fosfomycin. This is largely due to insufficient uptake of the drug, coupled with the
activity of efflux pumps that actively remove fosfomycin from the cell.[9] While glycerol-3-
phosphate transport appears to be the primary route of entry, its efficiency is limited.[9]

Klebsiella pneumoniae

While not universally resistant, K. pneumoniae often displays higher fosfomycin minimum
inhibitory concentrations (MICs) compared to Escherichia coli. This is partly due to the
presence of a chromosomally encoded fosA gene.[10] Resistance is significantly enhanced by
mutations in the glpT and uhpT transporter genes, which are common in clinical isolates.[11]
[12]

Enterococcus faecium
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Intrinsic resistance in E. faecium is often mediated by the chromosomally encoded FosB or

FosX enzymes.[13][14] FosB is a thiol-S-transferase, while FosX is an epoxide hydrolase; both

inactivate fosfomycin.[1][13][14] The presence of these enzymes leads to high MIC values.

Data Presentation: Fosfomycin MICs in Intrinsically
Resistant Bacteria

The following tables summarize the minimum inhibitory concentration (MIC) data for

fosfomycin against various bacterial species, highlighting the impact of different resistance

mechanisms.
. . Fosfomycin
Bacterial Resistance MICso MICo0 Reference(s
. . MIC Range
Species Mechanism (ng/mL) (ng/mL) )
(ng/imL)
Chromosoma
Pseudomona | FosA, GIpT-
, 32 t0>1024 32-128 128 - 256 [1][5]
S aeruginosa dependent
uptake
Klebsiella Chromosoma
_ 16 to 21024 32 512 [6][7]
pneumoniae | FosA
Klebsiella Impaired
pneumoniae UhpT 21024 [7]
(AuhpT) transport
Klebsiella Impaired
pneumoniae GlpT 32 [7]
(AglpT) transport
Enterococcus  FosB/FosX
. 512 to >4096 2048 4096 [13]
faecium enzymes
Burkholderia Insufficient
. 512 [15]
multivorans uptake/efflux
Burkholderia Insufficient
. 512 [15]
cepacia uptake/efflux
© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40722002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576066/
https://www.benchchem.com/product/b15563525?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6425773/
https://pubmed.ncbi.nlm.nih.gov/40722002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576066/
https://www.benchchem.com/product/b15563525?utm_src=pdf-body
https://www.benchchem.com/product/b15563525?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6425773/
https://pubmed.ncbi.nlm.nih.gov/36502596/
https://www.neb.com/en-us/protocols/2018/10/25/genomic-dna-purification-from-gram-positive-bacteria-t3010
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9598328/
https://pubmed.ncbi.nlm.nih.gov/40722002/
https://www.scirp.org/journal/paperinformation?paperid=118671
https://www.scirp.org/journal/paperinformation?paperid=118671
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Dilution
Method (CLSI/EUCAST Guidelines)

This protocol outlines the reference method for determining the MIC of fosfomycin.
a. Media Preparation:

e Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
e Autoclave and cool to 45-50°C.

» Aseptically add a stock solution of glucose-6-phosphate (G6P) to a final concentration of 25
png/mL.

» Prepare a stock solution of fosfomycin and create a series of twofold dilutions.

e Add the appropriate volume of each fosfomycin dilution to molten MHA (supplemented with
G6P) to achieve the desired final antibiotic concentrations.

e Pour the agar into sterile Petri dishes and allow them to solidify.
b. Inoculum Preparation:

e From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test
organism.

e Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland
standard (approximately 1-2 x 108 CFU/mL).

 Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 107
CFU/mL.

c. Inoculation and Incubation:

o Using a multipoint inoculator, spot 1-2 uL of the standardized inoculum onto the surface of
the fosfomycin-containing agar plates, including a growth control plate without the antibiotic.
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d

Allow the inoculum spots to dry completely before inverting the plates.
Incubate the plates at 35 = 2°C for 16-20 hours in ambient air.
. Interpretation:

The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth of
the organism.

Identification of Mutations in Transporter Genes (glpT
and uhpT) by Sanger Sequencing

This protocol describes the process of identifying mutations in the key fosfomycin transporter

genes.

a. Genomic DNA Extraction:

Culture the bacterial isolate overnight in an appropriate broth medium.
Harvest the bacterial cells by centrifugation.

Extract genomic DNA using a commercial bacterial genomic DNA extraction kit, following the
manufacturer's instructions. Alternatively, a simple boiling lysis method can be used where
bacterial colonies are suspended in sterile water, boiled for 10 minutes, and the supernatant
containing the DNA is used as the PCR template.[]

. PCR Ampilification:

Design primers flanking the entire coding sequences of the glpT and uhpT genes of the
target bacterial species. Primer design should be based on available reference genome
sequences.

Perform PCR using a standard reaction mixture containing the extracted genomic DNA, the
designed forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA
polymerase.
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e The PCR cycling conditions should be optimized for the specific primers and target genes,
but a general protocol would include an initial denaturation step (e.g., 95°C for 5 minutes),
followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-
60°C for 30 seconds), and extension (e.g., 72°C for 1-2 minutes), with a final extension step
(e.g., 72°C for 5-10 minutes).

c. PCR Product Purification and Sequencing:
 Verify the successful amplification of the target genes by agarose gel electrophoresis.

o Purify the PCR products to remove unincorporated primers and dNTPs using a PCR
purification Kkit.

e Send the purified PCR products and the corresponding sequencing primers (either the
amplification primers or internal sequencing primers) to a sequencing facility for Sanger
sequencing.

d. Sequence Analysis:

» Align the obtained sequences with the wild-type reference sequences of the glpT and uhpT
genes using bioinformatics software (e.g., BLAST, ClustalW).

« ldentify any nucleotide substitutions, insertions, or deletions that may lead to altered protein
function.

Demonstration of Plasmid-Mediated Fosfomycin
Resistance Transfer by Conjugation (Filter Mating)

This protocol is used to determine if fosfomycin resistance is transferable via plasmids.
a. Strain Preparation:

o Grow overnight cultures of the donor (fosfomycin-resistant) and recipient (fosfomycin-
susceptible, with a selectable marker, e.g., rifampicin or azide resistance) strains in an
appropriate broth medium.

b. Mating:
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» Mix the donor and recipient cultures, typically in a 1:10 ratio, in a microcentrifuge tube.
o Pellet the cell mixture by centrifugation and resuspend in a small volume of fresh broth.

e Spot the concentrated cell mixture onto a sterile filter membrane (0.45 um pore size) placed
on the surface of a non-selective agar plate.

 Incubate the plate at 37°C for 4-24 hours to allow for conjugation to occur.
c. Selection of Transconjugants:
 After incubation, place the filter in a tube with sterile saline and vortex to resuspend the cells.

o Plate serial dilutions of the cell suspension onto selective agar plates containing both
fosfomycin and the recipient's selective marker (e.g., rifampicin).

 Incubate the plates at 37°C for 24-48 hours.
d. Confirmation:
o Colonies that grow on the selective plates are potential transconjugants.

» Confirm the identity of the transconjugants by verifying their resistance profile and the
presence of the recipient's chromosomal marker.

e The transfer of the fosfomycin resistance gene can be further confirmed by PCR for the
specific fos gene on plasmid DNA extracted from the transconjugants.

Visualizations
Signaling Pathways and Experimental Workflows
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Mechanisms of Intrinsic Fosfomycin Resistance
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Caption: Overview of the primary mechanisms of intrinsic fosfomycin resistance in bacteria.
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Workflow for Investigating Fosfomycin Resistance
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Caption: A typical experimental workflow for characterizing the mechanism of fosfomycin
resistance.
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Caption: Cellular uptake and molecular target of fosfomycin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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